Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-

Beschreibung

Systematic Nomenclature and Molecular Formula

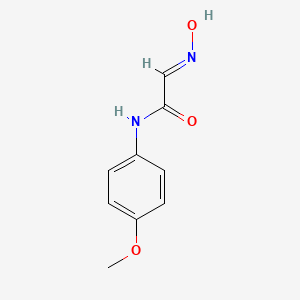

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the primary designation being (E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide for the E-isomer and (Z)-2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide for the Z-isomer. The molecular formula is consistently reported as C₉H₁₀N₂O₃ across multiple authoritative sources, indicating a molecular weight of 194.19 grams per mole. The Chemical Abstracts Service has assigned two distinct registry numbers to account for the different geometric isomers: 53629-66-6 for the E-isomer and 6335-41-7 for the Z-isomer.

The compound's structural identity is further characterized by its International Chemical Identifier (InChI) notation, which for the Z-isomer is InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6-. The corresponding InChI Key MDEHFNBKDPLEEJ-POHAHGRESA-N provides a unique identifier for the Z-configuration. The Simplified Molecular Input Line Entry System notation for the Z-isomer is represented as COC1=CC=C(C=C1)NC(=O)/C=N\O, clearly indicating the geometric arrangement around the carbon-nitrogen double bond.

Additional nomenclature variations documented in chemical databases include 4-Methoxyisonitrosoacetanilide and N-(4-Methoxyphenyl)-2-hydroxyimino-acetamide, reflecting historical naming conventions and alternative systematic approaches. The compound is also catalogued under the National Service Center number 29562, providing an additional reference point for chemical identification.

Isomeric Configurations: Z/E Isomerism Analysis

The compound exhibits distinct Z/E geometric isomerism around the carbon-nitrogen double bond of the hydroxyimino group, with significant implications for its physical and chemical properties. Theoretical investigations utilizing density functional theory calculations have revealed that the E-isomers of hydroxyimino compounds are generally thermodynamically more stable than their corresponding Z-isomers. Specifically, computational studies indicate that the difference in Gibbs free energies between the two isomers ranges from 0.92 to 2.05 kilojoules per mole, with the E-isomer being favored under standard conditions.

However, more sophisticated computational approaches using double hybrid B2PLYP functional with second-order perturbation theory corrections and SMD solvation models suggest that Z-isomers may actually possess higher thermodynamic stability by 6-8 kilojoules per mole in solution. This apparent contradiction highlights the significant influence of solvation effects on geometric isomer stability, particularly in polar solvents such as dimethyl sulfoxide.

The energy barrier for E/Z isomerization has been calculated to be approximately 200 kilojoules per mole at 298 Kelvin, indicating that interconversion between geometric isomers is essentially impossible at room temperature. This high activation barrier is attributed to the planar inversion mechanism of the oxime nitrogen atom through an approximately linear configuration of the carbon-nitrogen-oxygen atomic group, rather than rotation around the carbon-nitrogen bond.

Stereoselective synthesis methods have been developed to produce the E-isomer with greater than 98% purity through treatment of isomeric mixtures with protic or Lewis acids under anhydrous conditions, followed by neutralization with dilute bases. This process exploits the different chemical behaviors of the geometric isomers to achieve high stereochemical purity.

Crystallographic Characterization and Unit Cell Parameters

Crystallographic analysis of related hydroxyimino acetamide compounds has provided detailed structural information that can be extrapolated to understand the solid-state behavior of the target compound. Single crystal X-ray diffraction studies of (2E)-N-(3,5-Dibromo-4-methoxyphenyl)-2-(hydroxyimino)acetamide, a closely related derivative, reveal that the compound crystallizes in the monoclinic space group P2₁/n. The unit cell parameters for this related structure are: a = 10.3841(2) Ångströms, b = 8.8535(1) Ångströms, c = 13.0164(3) Ångströms, with β = 106.356(1)° and a cell volume of 1148.24(4) cubic Ångströms.

The asymmetric unit contains four molecules, with each displaying an E-configuration around the carbon-nitrogen double bond. The carbon-nitrogen double bond length is measured at 1.268(3) Ångströms, which is characteristic of oxime functional groups. The overall molecular structure exhibits essential planarity, with root mean square deviations of non-hydrogen atoms typically less than 0.030 Ångströms, excluding terminal methyl groups which can deviate up to 1.219(3) Ångströms from the mean plane.

Crystallographic studies indicate that the E-isomer is preferentially stabilized in the solid state through intermolecular hydrogen bonding interactions. The ability to form multiple intermolecular hydrogen bonds involving the E-oxime molecules is energetically more favorable than the single intramolecular hydrogen bonds possible in Z-isomers. This preference explains why only E-isomers are typically observed to crystallize from solution under normal conditions.

The crystal packing exhibits density values around 2.036 milligrams per cubic meter for brominated derivatives, with Z values of 4 indicating four formula units per unit cell. Temperature-dependent studies conducted at 120 Kelvin reveal enhanced structural precision and reduced thermal motion effects.

Hydrogen Bonding Network Analysis via X-ray Diffraction

X-ray diffraction analysis reveals complex hydrogen bonding networks that significantly influence the solid-state structure and stability of hydroxyimino acetamide compounds. The primary hydrogen bonding motif involves the oxime hydroxyl group acting as a donor to nitrogen atoms of adjacent molecules, with typical donor-acceptor distances of 2.735(7) Ångströms and bond angles of approximately 161.1°. These interactions create ladder-type chain structures oriented along specific crystallographic axes, typically the b-axis in monoclinic systems.

Intramolecular hydrogen bonding also plays a crucial role in stabilizing the molecular conformation. N-H···O hydrogen bonds between the amide hydrogen and nitro oxygen atoms are commonly observed, with N···O distances of 2.6363(15) Ångströms and N-H···O angles of 139.6(15)°. These intramolecular interactions contribute to the essential planarity observed in the molecular structure and help stabilize specific tautomeric forms.

The hydrogen bonding network extends beyond primary interactions to include weaker C-H···O and C-H···N contacts that provide additional stabilization to the crystal structure. The closest intermolecular contacts typically involve C-H···O interactions with C···O distances of approximately 3.418(4) Ångströms and angles of 171°, forming dimeric units about inversion centers.

In compounds containing multiple hydrogen bond donors and acceptors, the crystal packing often exhibits herringbone patterns with alternating phenyl rings forming dihedral angles of approximately 65.7(2)°. This arrangement optimizes the three-dimensional hydrogen bonding network while minimizing steric repulsions between bulky substituents.

The hydrogen bonding patterns differ significantly between E and Z isomers, with E-isomers capable of forming extensive intermolecular networks while Z-isomers are sterically limited to intramolecular interactions. This difference in hydrogen bonding capability contributes to the preferential crystallization of E-isomers and their enhanced stability in the solid state.

Tautomeric Equilibrium Studies in Solution Phase

Theoretical investigations using density functional theory methods have revealed complex tautomeric equilibria involving multiple forms of hydroxyimino acetamide compounds. The primary tautomeric forms identified include the acylamino form (amide oxime), the hydroxyimino form, and the acylimino form (imino hydroxylamine). Each tautomeric form can exist in multiple rotameric configurations arising from rotation around the carbonyl-nitrogen bond.

Computational studies at the B3LYP/6-311++G(d,p) level of theory demonstrate that the amide oxime tautomer is consistently more stable than the imino hydroxylamine form by approximately 4-10 kilojoules per mole. However, the energy barriers for tautomeric interconversion are substantially higher, ranging from 33-71 kilojoules per mole, making spontaneous tautomeric shifts unlikely at room temperature.

Solvent effects significantly influence tautomeric equilibria, particularly in protic solvents capable of forming hydrogen bonds with the oxime hydroxyl group. Microsolvation models incorporating explicit solvent molecules reveal that solvent-assisted tautomerism reduces activation barriers to 9-20 kilojoules per mole, substantially accelerating the equilibration process. The presence of two water molecules provides optimal catalytic assistance for hydrogen transfer between tautomeric forms.

Rotameric equilibria within each tautomeric form show distinct preferences, with rotamer 4 being consistently the most stable configuration across all tautomeric families. The equilibrium constants (pKT values) for rotameric interconversions range from 0.0956 to 8.9128, indicating substantial populations of multiple rotameric forms under equilibrium conditions.

Geometric isomerism adds another layer of complexity to the tautomeric landscape, with E and Z forms exhibiting different tautomeric preferences. The E-isomer generally favors conformations that minimize steric interactions between the oxime group and the aromatic ring system, while Z-isomers can form stabilizing intramolecular hydrogen bonds that alter the relative energies of different tautomeric forms.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2E)-2-hydroxyimino-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-14-8-4-2-7(3-5-8)11-9(12)6-10-13/h2-6,13H,1H3,(H,11,12)/b10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDEHFNBKDPLEEJ-UXBLZVDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901211651 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820872 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

53629-66-6, 6335-41-7 | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53629-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxyisonitrosoacetanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006335417 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Glyoxylanisidide, 2-oxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901211651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes

-

Step 1: Formation of N-(4-methoxyphenyl)acetamide

React 4-methoxyphenylamine with acetic anhydride to form N-(4-methoxyphenyl)acetamide. This reaction typically occurs under mild heating conditions (e.g., 70-80°C) to ensure complete acetylation.- Reaction Equation:

$$

\text{C}8\text{H}{11}\text{NO} + \text{CH}3\text{CO}2\text{O} \rightarrow \text{C}9\text{H}{11}\text{NO}2 + \text{CH}3\text{COOH}

$$ - Key Reagents: Acetic anhydride, 4-methoxyphenylamine.

- Reaction Equation:

Step 2: Oximation

The intermediate N-(4-methoxyphenyl)acetamide is treated with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. This step introduces the hydroxyimino group (-C=NOH). The reaction is conducted in ethanol or water as a solvent at temperatures ranging from 50-70°C.- Reaction Equation:

$$

\text{C}9\text{H}{11}\text{NO}2 + \text{NH}2\text{OH} \cdot \text{HCl} + \text{NaOAc} \rightarrow \text{C}9\text{H}{10}\text{N}2\text{O}3 + \text{NaCl} + \text{H}_2\text{O}

$$

- Reaction Equation:

Industrial Production

Industrial-scale synthesis employs similar methods but adapts them for efficiency and scalability:

- Continuous Flow Reactors: These systems allow for precise control over temperature and reaction time, improving yield and purity.

- Optimization Parameters: Reaction conditions such as pH (typically maintained at 6-7), solvent choice, and reagent ratios are fine-tuned to maximize output.

Reaction Conditions and Variations

| Reaction Type | Reagents | Conditions | Outcome |

|---|---|---|---|

| Oximation | Hydroxylamine hydrochloride, NaOAc | 50-70°C, ethanol | Formation of hydroxyimino group |

| Substitution | Nucleophiles (e.g., amines, thiols) | Basic medium (e.g., NaOH) | Substituted phenyl derivatives |

| Oxidation | KMnO₄ or H₂O₂ | Acidic or basic medium | Nitro/nitroso derivatives |

| Reduction | NaBH₄ or LiAlH₄ | Room temperature | Conversion to amine derivatives |

Analytical Validation

The structure and purity of the synthesized compound are confirmed using various spectroscopic techniques:

- Infrared (IR) Spectroscopy: C=O stretching at 1650–1700 cm⁻¹; N–H stretching at 3200–3350 cm⁻¹.

- Nuclear Magnetic Resonance (NMR): Aromatic protons appear as doublets at δ 6.8–7.5 ppm; hydroxyimino proton resonates at δ 10.2–11.0 ppm.

- Mass Spectrometry (MS): Molecular ion peak confirms molecular weight; fragmentation patterns validate substituent positions.

Summary Table of Key Steps

| Step | Reagents | Products |

|---|---|---|

| N-Acylation | Acetic anhydride, 4-methoxyphenylamine | N-(4-methoxyphenyl)acetamide |

| Oximation | Hydroxylamine hydrochloride, NaOAc | Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that this compound exhibits moderate antimicrobial properties against certain bacterial strains. A study published in "Bioorganic & Medicinal Chemistry" highlighted its effectiveness against various pathogens, suggesting its potential as an antimicrobial agent .

- Antitumor Activity : The compound has been utilized as a precursor for synthesizing N-heterocyclic derivatives with potential antitumor activity. This application underscores its importance in drug development and cancer research .

- Urease Inhibition : Acetamide derivatives have shown significant urease inhibition, which could be beneficial in managing conditions such as urinary tract infections and kidney stones. One study reported an IC value of 9.95 µM for urease inhibition by this compound .

Chemical Synthesis

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- serves as a crucial intermediate in organic synthesis:

- Building Block for Drug Development : It is used as a building block in the synthesis of various biologically active compounds, facilitating the development of new drugs .

- Versatile Chemical Reagent : The compound can participate in various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable in synthetic organic chemistry .

Case Study 1: Urease Inhibition

A series of experiments were conducted to evaluate the urease inhibitory effects of Acetamide derivatives. Among these, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- demonstrated significant activity with an IC value of 9.95 µM, indicating its potential use in treating conditions associated with elevated urease activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing the antimicrobial properties of Acetamide derivatives against common pathogens, it was found that certain structural modifications enhanced activity against Gram-positive bacteria. This supports the notion that acetamide structures can be optimized for improved therapeutic effects.

Table 1: Biological Activities of Acetamide Derivatives

| Activity Type | Description | IC Value |

|---|---|---|

| Urease Inhibition | Significant inhibition against urease | 9.95 µM |

| Antimicrobial | Moderate activity against various bacterial strains | Varies (specific strains studied) |

| Anti-inflammatory | Potential inhibition of cyclooxygenase enzymes | As low as 0.616 mol/L (compared to Celecoxib) |

Wirkmechanismus

The mechanism of action of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The methoxyphenyl group can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide ()

- Structure : Chlorine replaces the methoxy group.

- Crystal structure analysis reveals a 6.3° dihedral angle between the acetamide plane and phenyl ring, compared to the methoxy analog, which may adopt a different conformation . Hydrogen bonding: Forms intermolecular C–H⋯O and O–H⋯O bonds, creating layered structures.

N-(4-Ethoxyphenyl)-2-(hydroxyimino)acetamide ()

- Structure : Ethoxy group replaces methoxy.

- Higher lipophilicity due to the longer alkyl chain, which may enhance membrane permeability but reduce aqueous solubility .

Variations in the Hydroxyimino Group

(E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide ()

- Structure: Acryloyloxy group replaces hydroxyimino; fluorine replaces methoxy.

- Key Differences: The acryloyloxyimino group enables polymerization, forming polyamides (e.g., PAIFPA), which are relevant in materials science. Fluorine provides strong electron-withdrawing effects, altering electronic distribution compared to methoxy .

Analogs with Modified Acetamide Backbones

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives ()

- Structure : Methoxyphenyl group is part of an ethyl chain.

- Key Differences: Derivatives like 3a (naphthalen-1-yl), 3b (2-nitrophenyl), and 3c (phenoxy) show varying α-glucosidase inhibitory activity (IC₅₀: 69–87 µM).

2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide ()

- Structure: Sulfanyl and aminophenyl groups replace hydroxyimino.

- Key Differences: The sulfanyl group enhances hydrogen-bonding capacity, while the amino group introduces basicity, altering solubility and reactivity .

Biologische Aktivität

Overview

Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- can be represented as follows:

- Molecular Formula : CHNO

- IUPAC Name : 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide

This structure features a methoxy group attached to a phenyl ring, which plays a crucial role in its biological activity.

The biological activity of Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- is largely attributed to its interaction with various biological targets, including enzymes involved in metabolic pathways. The compound has been studied for its potential as an inhibitor of urease and other enzymes, which are critical in various physiological processes.

Biological Activities

-

Urease Inhibition :

- Research indicates that compounds similar to Acetamide exhibit significant urease inhibition. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a role in various pathological conditions. Inhibitors of urease can help manage conditions like urinary tract infections and kidney stones.

- In one study, derivatives of acetamide showed IC values ranging from 9.95 µM to 22.61 µM against urease, demonstrating promising inhibitory effects .

-

Antimicrobial Activity :

- The acetamide moiety has been linked to antimicrobial properties. Compounds containing this functional group have been evaluated for their efficacy against various bacterial strains.

- A study highlighted that modifications to the acetamide structure could enhance antimicrobial potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

-

Anti-inflammatory Effects :

- Acetamide derivatives have shown potential as anti-inflammatory agents. The presence of the methoxy group may enhance the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response.

- IC values for anti-inflammatory activity were reported as low as 0.616 mol/L compared to established drugs like Celecoxib .

Case Study 1: Urease Inhibition

A series of acetamide derivatives were synthesized and tested for urease inhibition. Among these, Acetamide, 2-(hydroxyimino)-N-(4-methoxyphenyl)- demonstrated significant activity with an IC value of 9.95 µM. This finding suggests its potential use in treating conditions associated with elevated urease activity.

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial properties, Acetamide derivatives were tested against common pathogens. The results indicated that certain structural modifications led to enhanced activity against Gram-positive bacteria, supporting the idea that acetamide structures can be optimized for better therapeutic effects.

Table 1: Biological Activities of Acetamide Derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide derivatives?

- Methodological Answer : A typical synthesis involves condensation of 2-(hydroxyimino)acetamide intermediates with substituted aromatic amines. For example, (E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide was synthesized by reacting hydroxyimino precursors with acrylic acid at 60°C for 2 hours, followed by purification via thin-layer chromatography (TLC) . For analogs like N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, condensation of chloral hydrate with substituted anilines under acidic conditions yields intermediates that undergo Wolff–Kishner reduction, achieving ~90% crystallinity for structural analysis .

Q. How is the crystal structure of 2-(hydroxyimino)acetamide derivatives determined?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, N-(4-chlorophenyl)-2-(hydroxyimino)acetamide crystallizes in the monoclinic P2₁/c space group. Hydrogen bonding (C–H⋯O, N–H⋯O) stabilizes the layered packing, with dihedral angles between the amide plane and aryl ring (e.g., 6.3° in N-(4-chlorophenyl) derivatives). Refinement using SHELXL software (R-factor < 0.05) ensures accuracy .

Q. What spectroscopic techniques validate the structure of these compounds?

- Methodological Answer :

- 1H NMR : Aromatic protons appear as doublets (δ 6.8–7.5 ppm), while hydroxyimino protons resonate at δ 10.2–11.0 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 212.03 for C₈H₇ClN₂O₂) confirm molecular weight, with fragmentation patterns matching expected substituents .

- IR Spectroscopy : Stretching vibrations for C=O (1650–1700 cm⁻¹) and N–H (3200–3350 cm⁻¹) confirm amide and hydroxyimino groups .

Advanced Research Questions

Q. How can conflicting crystallographic data in 2-(hydroxyimino)acetamide derivatives be resolved?

- Methodological Answer : Discrepancies in bond lengths or angles may arise from thermal motion or hydrogen bonding variability. For example, in N-(4-chlorophenyl) derivatives, C–H⋯O interactions form six-membered rings, subtly altering dihedral angles. Refinement protocols (e.g., SHELXL’s restraints for disordered atoms) and comparative analysis with structurally related compounds (e.g., (E)-N-(2-chlorophenyl) analogs) resolve such conflicts .

Q. What strategies optimize the yield of 2-(hydroxyimino)-N-(4-methoxyphenyl)acetamide derivatives in multi-step syntheses?

- Methodological Answer :

- Temperature Control : Maintaining 60–80°C during condensation prevents side reactions (e.g., over-oxidation) .

- Catalysis : Acidic conditions (HCl or H₂SO₄) accelerate imine formation in Wolff–Kishner reductions .

- Purification : Recrystallization from ethanol or acetonitrile improves purity (>95%) for pharmacological testing .

Q. How do substituents on the aryl ring influence biological activity in 2-(hydroxyimino)acetamide derivatives?

- Methodological Answer : Substituents modulate receptor binding and solubility. For example:

- Methoxy Groups : Enhance solubility (logP reduction) and adenosine A2B receptor affinity .

- Sulfonamide Groups : Improve anti-cancer activity (IC₅₀ < 10 µM against HCT-116 and MCF-7 cells) by stabilizing quinazoline-sulfonyl pharmacophores .

- Halogenation : Chloro or fluoro substituents increase metabolic stability, as seen in analogs tested via MTT assays .

Q. What computational tools predict the reactivity of 2-(hydroxyimino)acetamide intermediates?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyimino group’s HOMO (-6.2 eV) indicates susceptibility to electrophilic attack, guiding derivatization strategies . Molecular docking (AutoDock Vina) further screens binding to targets like adenosine receptors .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Use validated cell lines (e.g., HT-29 for anti-cancer studies) and control compounds (e.g., doxorubicin) to normalize IC₅₀ values .

- Dose-Response Curves : Triplicate experiments with 6–8 concentration points reduce variability. For example, acetamide derivatives showing >50% inhibition at 10 µM require re-evaluation at lower doses .

- Structural Confirmation : Re-characterize compounds after biological testing to rule out degradation (e.g., via HPLC-UV at 254 nm) .

Tables

Table 1 : Key Hydrogen Bond Parameters in N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide

| Donor–Acceptor | D–H (Å) | H⋯A (Å) | D⋯A (Å) | Angle (°) |

|---|---|---|---|---|

| N1–H1⋯O1 | 0.86 | 2.12 | 2.971 | 171.3 |

| C8–H8⋯O2 | 0.93 | 2.41 | 3.214 | 145.2 |

Table 2 : Anti-Cancer Activity of Selected Acetamide Derivatives

| Compound | HCT-116 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |

|---|---|---|

| VIe (Chloro) | 12.4 ± 1.2 | 15.6 ± 2.1 |

| VIf (Methoxy) | 8.9 ± 0.8 | 9.3 ± 1.4 |

| VIg (Sulfamoyl) | 6.2 ± 0.5 | 7.8 ± 0.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.